AsCo
Cobalt arsenide
CAS No.: 27016-73-5
Cat. No.: VC3822960
Molecular Formula: CoAs
AsCo
Molecular Weight: 133.85479 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27016-73-5 |
|---|---|
| Molecular Formula | CoAs AsCo |
| Molecular Weight | 133.85479 g/mol |
| IUPAC Name | arsanylidynecobalt |
| Standard InChI | InChI=1S/As.Co |
| Standard InChI Key | NMLUQMQPJQWTFK-UHFFFAOYSA-N |
| SMILES | [Co]#[As] |
| Canonical SMILES | [Co]#[As] |
Introduction
Synthesis Methods
Solid-State Reactions in Bi Flux
The synthesis of CoAs and related rare-earth cobalt arsenides (e.g., LaCo₂As₂) often employs bismuth (Bi) flux to facilitate crystal growth. For example, LaCo₂As₂ single crystals are grown by reacting stoichiometric amounts of La, Co, and As in molten Bi at elevated temperatures . This method introduces Co vacancies (up to 15% in NdCo₁.₇As₂) and minor Bi substitutions at rare-earth sites, yielding materials with the general formula R₁₋ₓBiₓCo₂₋δAs₂ . Bi flux enhances crystallinity but complicates stoichiometry control, necessitating post-synthesis characterization via neutron diffraction and energy-dispersive X-ray spectroscopy (EDX) .
Solution-Based Thin-Film Deposition
Thin films of CoAs are synthesized using a solution-phase approach involving cobalt nitrate and sodium arsenate precursors. The process involves:
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Electrodeposition of Co–As–O precursors onto conductive substrates.
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Thermal reduction in hydrogen atmosphere to form crystalline CoAs .
This method produces nanostructured films with high surface areas, ideal for catalytic applications such as the hydrogen evolution reaction (HER) .
High-Pressure Phase Transitions
Under hydrostatic pressures of 6–8 GPa, single-crystal CoAs undergoes a reversible structural transition to a lower-symmetry phase. This phase exhibits altered electronic properties, including enhanced electrical conductivity, due to lattice compression and modified Co–As bonding .
Structural Characteristics
Orthorhombic Phase
The ambient-pressure orthorhombic structure of CoAs features edge-sharing CoAs₆ octahedra arranged in layers parallel to the ac-plane (Figure 1). Each Co atom is bonded to six As atoms, with Co–As bond lengths ranging from 2.36–2.42 Å . The structure is isotypic with FeAs, though CoAs displays greater lattice rigidity due to stronger covalent bonding .
Table 1: Crystallographic Parameters of CoAs
| Parameter | Orthorhombic Phase | High-Pressure Phase |
|---|---|---|
| Space group | Pnam | Undetermined |
| a (nm) | 0.515 | 0.498 |
| b (nm) | 0.596 | 0.582 |
| c (nm) | 0.351 | 0.345 |
| Density (g/cm³) | 6.73 | 7.12 |
Defects and Non-Stoichiometry
CoAs synthesized via Bi flux exhibits significant Co vacancies (e.g., PrCo₁.₈As₂ and NdCo₁.₇As₂), which influence magnetic and electronic properties . Bi substitutions at rare-earth sites further modify the lattice, as seen in La₀.₉₇Bi₀.₀₃Co₁.₉As₂, where Bi introduces local strain and alters carrier concentrations .
Physical and Chemical Properties
Thermodynamic Stability
CoAs is stable up to 916°C, above which it decomposes into cobalt metal and arsenic vapor . Its enthalpy of formation (ΔHₖ = −84 kJ/mol) indicates moderate stability, though it is less thermodynamically favorable than iron arsenides .
Table 2: Physical Properties of CoAs
| Property | Value | Source |
|---|---|---|
| Melting point | 916°C | |
| Density | 6.73 g/cm³ | |
| Electrical resistivity | 1.2 × 10⁻³ Ω·cm | |
| Bandgap | 0.7 eV (indirect) |
Magnetic Behavior
CoAs exhibits ferrimagnetic ordering below 60 K, with Co moments aligning antiparallel to rare-earth moments in substituted variants (e.g., CeCo₂As₂) . The magnetic anisotropy energy (MAE) of single-crystal CoAs reaches 1.2 × 10⁶ erg/cm³, favoring c-axis magnetization . Neutron diffraction studies confirm the absence of long-range magnetic order in pure CoAs, suggesting localized moment behavior .
Electronic Structure and Catalytic Applications
Hydrogen Evolution Reaction (HER)
CoAs demonstrates moderate HER activity with an overpotential of 180 mV at −10 mA/cm² . Density functional theory (DFT) calculations attribute this to optimal hydrogen binding energy (ΔGH = −0.24 eV) on the (010) surface . Comparative studies show that alloying CoAs with MoAs could enhance activity by tuning ΔGH closer to thermoneutral .
Table 3: HER Performance of Transition Metal Arsenides
Semiconductor Applications
CoAs’s indirect bandgap (0.7 eV) and high carrier mobility (μₑ = 150 cm²/V·s) make it suitable for near-infrared photodetectors . Thin-film devices exhibit responsivities of 0.45 A/W at 1.3 μm, comparable to commercial InGaAs detectors .
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